molecular formula C7H6ClFO B1582839 4-Chloro-2-fluoroanisole CAS No. 452-09-5

4-Chloro-2-fluoroanisole

Cat. No. B1582839
CAS RN: 452-09-5
M. Wt: 160.57 g/mol
InChI Key: QIUCVZDNIUACJN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO . It has an average mass of 160.573 Da and a Monoisotopic mass of 160.009125 Da . It is commonly used in laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoroanisole consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoroanisole has a density of 1.2±0.1 g/cm3, a boiling point of 189.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm3, and its surface tension is 31.5±3.0 dyne/cm . The compound has one freely rotating bond .

Scientific Research Applications

SON2 Mechanism in Oxidative Reactions

  • Oxidative Reaction Dynamics: 4-Fluoroanisole, a compound related to 4-Chloro-2-fluoroanisole, shows surprising ease in typical nucleophilic substitution reactions under oxidizing conditions. These reactions are chain processes initiated by anodic or metal ion oxidative initiation, suggesting a mechanism analogous to reductively initiated S RN 1 mechanism, involving radical cations (Eberson, Jönsson & Wistrand, 1982).

Molecular Structure and Spectroscopy

  • Spectroscopic Analysis: A study focusing on 3-chloro-4-fluoroanisole revealed effects of conformation and isotopic substitution on its properties, providing insight into transition energies, ionization energies, and vibrational frequencies (Yu et al., 2011).
  • Molecular Structures and Conformations: Research on 4-fluoroanisole, which shares structural similarities with 4-Chloro-2-fluoroanisole, highlights its existence as a single conformer and offers insights into its conformational properties (Giricheva et al., 2004).

Reaction Mechanisms and Synthesis

  • Synthesis of Herbicide Intermediates: 4-Chloro-2-fluoroanisole is utilized in synthesizing intermediates for herbicides, involving multiple reaction steps and yielding significant products (Zhou Yu, 2002).
  • Vibrational Analysis: The study of substituted anisoles, including fluoro and chloro compounds, provides detailed information on their vibrational spectra and normal coordinate analysis (Lakshmaiah & Rao, 1989).

Chemical Properties and Conformational Studies

  • Conformational Properties in Gas Phase: Investigations on 2-fluoroanisole, related to 4-Chloro-2-fluoroanisole, reveal its molecular structure and conformational properties in the gas phase, offering insights into the preferred conformations and structural parameters (Novikov, Vilkov & Oberhammer, 2003).

Additional Applications and Studies

  • **Electron-Transfer Chain Catalysis:** The SON2 mechanism, involving oxidative electron-transfer chain catalysis, has been observed in the anodic oxidation of 4-fluoroanisole. This mechanism suggests a chain reaction process initiated by electron transfer, relevant to the study of 4-Chloro-2-fluoroanisole (Eberson & Jönsson, 1980).
  • Long-Range Coupling Constants: Research on long-range coupling constants in compounds like 4-fluoroanisole provides insights into their conformational properties, which may be applicable to understanding similar properties in 4-Chloro-2-fluoroanisole (Schaefer et al., 1984).

Safety and Hazards

4-Chloro-2-fluoroanisole may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-chloro-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCVZDNIUACJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278849
Record name 4-Chloro-2-fluoroanisole
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoroanisole

CAS RN

452-09-5
Record name 4-Chloro-2-fluoro-1-methoxybenzene
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Record name 4-Chloro-2-fluoroanisole
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Record name 4-Chloro-2-fluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-Chloro-2-fluoroanisole?

A1: 4-Chloro-2-fluoroanisole is an organic compound with the molecular formula C7H6ClFO [, ]. Key structural features include:

    Q2: How is 4-Chloro-2-fluoroanisole used in chemical synthesis?

    A2: Research highlights 4-Chloro-2-fluoroanisole's utility as a starting material for synthesizing more complex molecules. For example, it serves as a precursor in the multi-step synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This synthesis involves converting 4-Chloro-2-fluoroanisole into various intermediates, including:

    • 4-Chloro-2-fluoro-5-methoxybenzaldehyde: Achieved by reacting 4-Chloro-2-fluoroanisole with dichloromethyl methyl ether and titanium tetrachloride [].
    • 4-Chloro-2-fluoro-5-methoxyacetophenone: Obtained by reacting the aldehyde intermediate with a Grignard reagent followed by oxidation [].

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